N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide” is a complex organic compound. It contains an acenaphtho[5,4-d]thiazole core, which is a type of heterocyclic compound . This core is attached to a benzamide group and a methylsulfonyl group.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the acenaphtho[5,4-d]thiazole and benzamide groups. These groups are known to contribute to planarity in molecules .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the benzamide group could undergo hydrolysis to form an amine and a carboxylic acid . The thiazole ring could also participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Thiazoles are generally stable under normal conditions but can react with strong oxidizing agents .Scientific Research Applications
Synthesis and Chemical Reactions
A study by Aleksandrov and Elchaninov (2017) described the synthesis of thiazole derivatives, showcasing a method for condensing dihydroacenaphthylen-5-amine with furoyl chloride, leading to various electrophilic substitution reactions. This process highlights the chemical versatility of thiazole compounds, which could be foundational for developing new materials or pharmaceuticals (Aleksandrov & Elchaninov, 2017).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. They discovered that certain derivatives exhibited gelation capabilities in ethanol/water and methanol/water mixtures, driven by π-π interactions and S⋯O interactions. This suggests potential applications in creating new materials with specific mechanical properties (Yadav & Ballabh, 2020).
Anticancer Activity
Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against multiple cancer cell lines. The compounds showed varying degrees of activity, indicating their potential as leads for anticancer drug development (Ravinaik et al., 2021).
Antifungal Agents
Narayana et al. (2004) synthesized thiazole-benzamide derivatives and screened them for antifungal activity. Their study suggests the potential of these compounds in developing new antifungal agents, which could address the growing concern of antifungal resistance (Narayana et al., 2004).
Antimicrobial Activity
Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems to include arylsulfonamides and benzamides with antifungal and antimicrobial properties. This research underscores the importance of these compounds in developing new antimicrobial agents to combat various bacterial and fungal infections (Sych et al., 2019).
Future Directions
Properties
IUPAC Name |
3-methylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)15-6-2-5-14(10-15)20(24)23-21-22-19-16-7-3-4-12-8-9-13(18(12)16)11-17(19)27-21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANDUKUADWQAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.